4-Bromo-3-chlorophenyl isothiocyanate

Übersicht

Beschreibung

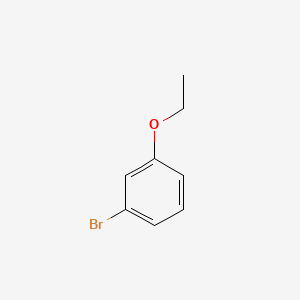

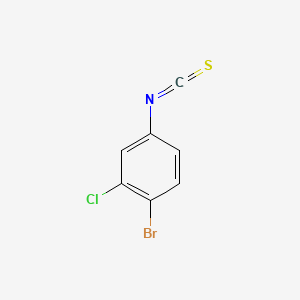

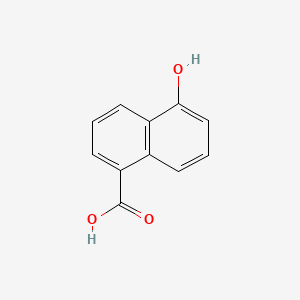

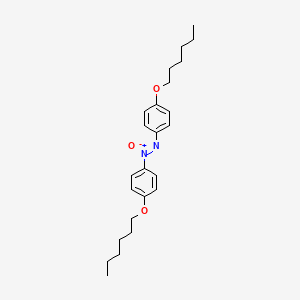

4-Bromo-3-chlorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorophenyl isothiocyanate consists of a benzene ring substituted with bromo, chloro, and isothiocyanate functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophene Derivatives

4-Bromo-3-chlorophenyl isothiocyanate: is used in the synthesis of thiophene derivatives, which are crucial in medicinal chemistry, pharmacology, agrochemistry, and materials science . Thiophene derivatives serve as key materials in organic light-emitting diodes (OLEDs), organic field-effect transistors, and organic photovoltaics . The ability to create polysubstituted thiophenes containing a 2,6-pyridine moiety from this compound has been explored for anticancer activity against human cancer cell lines .

Anticancer Activity Screening

The synthesized thiophene compounds from 4-Bromo-3-chlorophenyl isothiocyanate have been screened for their potential anticancer properties. Some of these compounds have shown promising activity against cancer cell lines such as HEPG2 and MCF7, indicating the compound’s role in developing new anticancer agents .

Antibacterial and Antifungal Properties

Compounds derived from 4-Bromo-3-chlorophenyl isothiocyanate have been analyzed for their antibacterial properties. They exhibit excellent to good activity against Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli, and moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds show moderate to low antifungal activity against fungi like Aspergillus niger and Candida albicans .

Organic Synthesis

In organic synthesis, 4-Bromo-3-chlorophenyl isothiocyanate is a valuable reagent for constructing complex molecules. It’s used as a building block for the synthesis of various organic compounds, including thiosemicarbazides and N-alkylated 2-arylaminobenzimidazoles .

Development of Organic Electronics

Due to its role in the synthesis of thiophene derivatives, 4-Bromo-3-chlorophenyl isothiocyanate contributes to the development of organic electronics. Thiophene-based compounds are integral to the production of OLEDs and other electronic devices .

Pharmaceutical Applications

The compound’s involvement in the synthesis of thiophene derivatives also extends to pharmaceutical applications. Thiophene is a core structure in several drugs used for treating conditions like major depressive disorder, type 2 diabetes, and heart disease .

Agrochemical Research

In agrochemistry, derivatives of 4-Bromo-3-chlorophenyl isothiocyanate can be used to develop new pesticides and herbicides. Their antibacterial and antifungal properties make them suitable candidates for protecting crops against various pathogens .

Material Science

The compound’s application in material science is linked to its utility in synthesizing thiophene derivatives, which are used in creating materials with specific electronic properties for use in sensors, transistors, and photovoltaic cells .

Wirkmechanismus

Safety and Hazards

4-Bromo-3-chlorophenyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJNWHXQEZOISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865621 | |

| Record name | 1-Bromo-2-chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorophenyl isothiocyanate | |

CAS RN |

32118-33-5, 98041-69-1 | |

| Record name | Isothiocyanic acid, 4-bromo-3-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-chlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32118-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)